molecular formula C10H11BrFN B13044467 1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine

1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine

Cat. No.: B13044467
M. Wt: 244.10 g/mol
InChI Key: LIEMMIZRAOUPMI-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine is an organic compound with the molecular formula C10H11BrFN It is a member of the amine family, characterized by the presence of a bromine and fluorine atom on a phenyl ring, and a butenyl chain attached to an amine group

Preparation Methods

The synthesis of 1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-fluoroaniline with but-3-en-1-ol under suitable reaction conditions. The reaction typically requires a catalyst and may involve steps such as halogenation, amination, and coupling reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. .

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H11BrFN/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h2,4-6,10H,1,3,13H2

InChI Key

LIEMMIZRAOUPMI-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=C(C=CC(=C1)Br)F)N

Origin of Product

United States

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